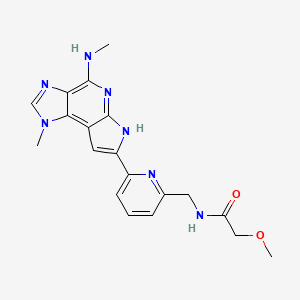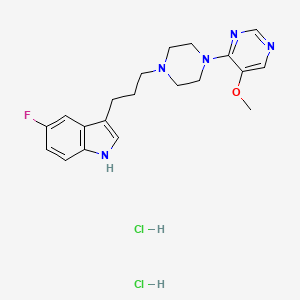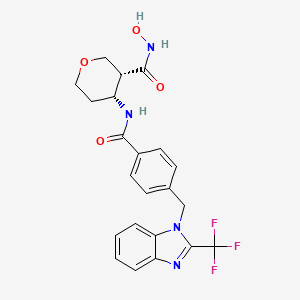
BMS-566394
Übersicht
Beschreibung
BMS-566394 ist ein potenter Inhibitor des Tumornekrosefaktor-α (TNF-α)-konvertierenden Enzyms (TACE). Diese Verbindung trägt dazu bei, die Produktion von TNF-α zu reduzieren, wodurch Entzündungen und immunvermittelte Krankheiten gelindert werden. Es wird hauptsächlich im Studium von Entzündungs- und Autoimmunerkrankungen eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion. Eine Methode beinhaltet die Verwendung von Methanol und Methylenchlorid als Lösungsmittel, wobei das Lösungsmittel bei 40 °C unter Vakuum mit einem Rotationsverdampfer entfernt wird .
Industrielle Produktionsmethoden
Für die industrielle Produktion wird this compound typischerweise in großen Mengen synthetisiert. Der Prozess beinhaltet die Herstellung der wasserfreien Form, die dann in wässriger Suspension in die stabilere Dihydratform umgewandelt wird. Die Zugabe von Celluloseetherpolymeren (wie Hydroxypropylcellulose, Hydroxypropylmethylcellulose und Methylcellulose) verhindert die Umwandlung von der wasserfreien in die Dihydratform .
Wissenschaftliche Forschungsanwendungen
BMS-566394 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität des Tumornekrosefaktor-α-konvertierenden Enzyms (TACE). Dieses Enzym ist für die Produktion von TNF-α verantwortlich, einem Zytokin, das an Entzündungen und Immunantworten beteiligt ist. Durch Hemmung von TACE reduziert this compound die Produktion von TNF-α, wodurch Entzündungen und immunvermittelte Krankheiten gelindert werden .
Wirkmechanismus
Target of Action
The primary target of this compound is the TNF-α converting enzyme (TACE) . TACE, also known as ADAM17, is a membrane-bound enzyme that plays a crucial role in the regulation of various physiological and pathological processes, including inflammation, immunity, and cancer.
Mode of Action
This compound acts as a potent and highly selective inhibitor of TACE . By inhibiting TACE, this compound can effectively regulate the activities of this enzyme, thereby influencing the processes it controls.
Pharmacokinetics
Studies have shown that this compound exists in two forms: anhydrate and dihydrate . The anhydrate form of this compound was found to be readily transformed into the more stable dihydrate form in aqueous suspension . The kinetic solubility and intrinsic dissolution rate of the anhydrate were approximately fourfold that of the dihydrate . These findings suggest that the bioavailability of this compound may be influenced by its physical form and the presence of water.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the transformation of this compound from anhydrate to dihydrate form is affected by the presence of water . Moreover, the addition of cellulose ether polymers (HPC, HPMC, MC) was found to inhibit this transformation in aqueous suspensions , suggesting that the presence of certain additives can also influence the stability of this compound.
Biochemische Analyse
Biochemical Properties
BMS-566394 interacts with the TNF-α converting enzyme, a key enzyme involved in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of TNF-α, a cytokine involved in systemic inflammation . The nature of these interactions involves the binding of this compound to the active site of the enzyme, preventing it from catalyzing the conversion of pro-TNF-α to its active form .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By reducing the production of TNF-α, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the reduction of TNF-α can lead to decreased activation of the NF-κB pathway, a key signaling pathway involved in inflammation and immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of the TNF-α converting enzyme, thereby inhibiting the enzyme’s activity . This prevents the conversion of pro-TNF-α to its active form, leading to a reduction in the levels of TNF-α. This can result in changes in gene expression related to inflammation and immune response .
Temporal Effects in Laboratory Settings
Current studies suggest that this compound has a stable effect on the inhibition of the TNF-α converting enzyme
Metabolic Pathways
This compound is involved in the metabolic pathway related to the production of TNF-α It interacts with the TNF-α converting enzyme, a key enzyme in this pathway
Transport and Distribution
It is known that this compound can effectively reach the active site of the TNF-α converting enzyme , but the specific transporters or binding proteins involved in this process are not yet identified.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BMS-566394 involves several steps, including the preparation of intermediates and their subsequent reactions. One method involves the use of methanol and methylene chloride as solvents, with the solvent removed under vacuum at 40°C using a rotary evaporator .
Industrial Production Methods
For industrial production, this compound is typically synthesized in bulk quantities. The process involves the preparation of the anhydrate form, which is then transformed into the more stable dihydrate form in aqueous suspension. The addition of cellulose ether polymers (such as hydroxypropyl cellulose, hydroxypropyl methylcellulose, and methylcellulose) inhibits the transformation from anhydrate to dihydrate .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMS-566394 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis. Beispielsweise wird die Umwandlung von der wasserfreien in die Dihydratform mittels Differential Scanning Calorimetry, Pulver-Röntgenbeugung und polarisierter Lichtmikroskopie überwacht .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, sind seine wasserfreie und Dihydratform. Die wasserfreie Form ist löslicher und hat eine höhere intrinsische Auflösungsgeschwindigkeit im Vergleich zur Dihydratform .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die BMS-566394 ähneln, umfassen:
TAPI-1: Ein weiterer TACE-Inhibitor, der im Studium von Entzündungskrankheiten verwendet wird.
Marimastat: Ein Breitspektrum-Matrixmetalloproteinase-Inhibitor mit Aktivität gegen TACE.
Doxycyclin: Ein Antibiotikum mit hemmenden Wirkungen auf TACE.
Einzigartigkeit von this compound
This compound ist aufgrund seiner hohen Potenz und Selektivität als TACE-Inhibitor einzigartig. Es wurde gezeigt, dass es die Produktion von TNF-α effektiv reduziert, was es zu einem wertvollen Werkzeug im Studium von Entzündungs- und Autoimmunerkrankungen macht .
Eigenschaften
IUPAC Name |
(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVYYPZKXKGBLD-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


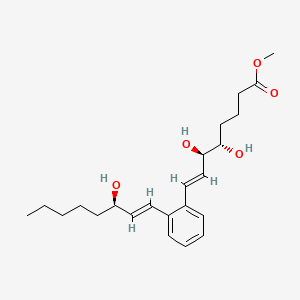
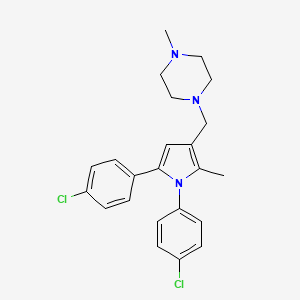
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)
![5-[3-(Dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one](/img/structure/B1667147.png)
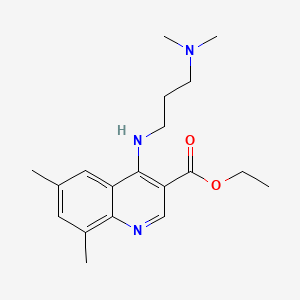


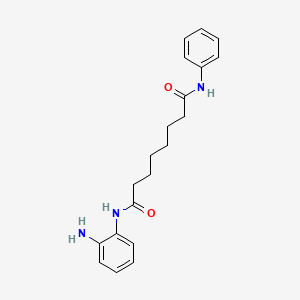
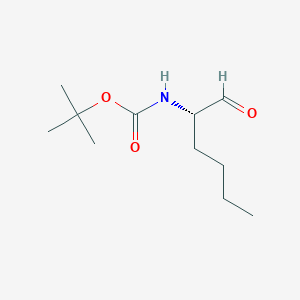
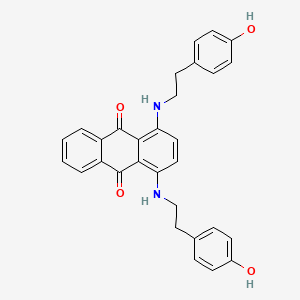
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)

